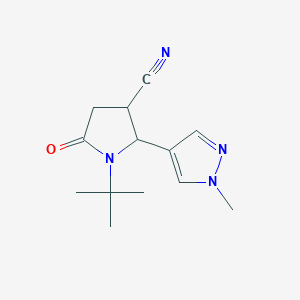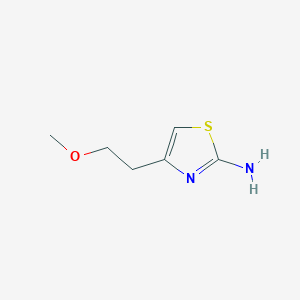
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of hydroxylamine, featuring a pyrrolidine ring attached to an ethyl chain. This compound is often used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride typically involves the reaction of hydroxylamine with a pyrrolidine derivative. One common method includes the reaction of 2-chloroethylamine hydrochloride with pyrrolidine in the presence of a base, followed by the addition of hydroxylamine. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Hydroxylamine: A compound with a similar functional group but lacking the pyrrolidine ring.
N-Methylhydroxylamine: A derivative of hydroxylamine with a methyl group instead of the pyrrolidine ring.
Uniqueness
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine dihydrochloride is unique due to the presence of both the hydroxylamine and pyrrolidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C6H16Cl2N2O |
|---|---|
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-9-6-5-8-3-1-2-4-8;;/h1-7H2;2*1H |
InChI-Schlüssel |
NLEFARHAYMUMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCON.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

